6,7-Dimethoxy-2-naphthoic acid
Overview
Description
6,7-Dimethoxy-2-naphthoic acid is a chemical compound that belongs to the class of naphthoic acids It is characterized by the presence of two methoxy groups attached to the naphthalene ring at positions 6 and 7
Scientific Research Applications
6,7-Dimethoxy-2-naphthoic acid has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of sinapic acid , which is widely distributed in the plant kingdom and has various high-value applications, including in cosmetics and pharmaceuticals .
Mode of Action
It’s synthesized from sinapic acid through a simple one-pot two-step chemo-enzymatic pathway . This process involves alkaline extraction of matter rich in sinapic acid, resulting in the conversion of sinapic acid into 6,7-Dimethoxy-2-naphthoic acid .
Biochemical Pathways
The compound is synthesized from sinapic acid, which is known to be involved in various biochemical pathways, particularly those related to phenylpropanoids .
Result of Action
It’s known that the compound shows excellent photochromic and fluorescent properties both in solution and in polymethylmethacrylate film .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from sinapic acid involves an alkaline extraction process . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6,7-Dimethoxy-2-naphthoic acid involves the conversion of sinapic acid. This process includes a one-pot two-step chemo-enzymatic pathway. The initial conditions are set at 35°C, 0.1 mol.L−1, 8 U.mmol−1, buffer pH 4.4, and 12% of aceto . The reaction intermediaries, such as bislactone and thomasidioic acid, are also formed during this process .
Industrial Production Methods
the sustainable preparative-scale chemo-enzymatic synthesis mentioned above could potentially be adapted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-naphthoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and specific solvents to ensure optimal yields and product purity .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions could produce hydroquinones .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-naphthoic acid
- 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid
- 4-Hydroxy-6,7-dimethoxy-1-phenyl-2-naphthoic acid
Uniqueness
6,7-Dimethoxy-2-naphthoic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
6,7-dimethoxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-16-11-6-8-3-4-9(13(14)15)5-10(8)7-12(11)17-2/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOYHYGPKOVFJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191145 | |
Record name | 6,7-Dimethoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37707-78-1 | |
Record name | 6,7-Dimethoxy-2-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037707781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002920391 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,7-Dimethoxy-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-dimethoxynaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,7-DIMETHOXY-2-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST6JFH1YV0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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